2,5-Dimethyl Celecoxib-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

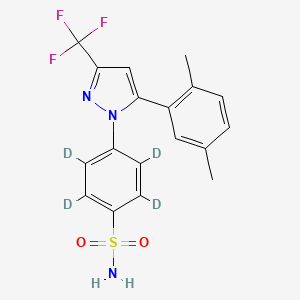

2,5-Dimethyl Celecoxib-d4 is a deuterated analog of 2,5-Dimethyl Celecoxib, a derivative of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and drug interactions due to its stable isotope labeling. It is structurally similar to celecoxib but lacks COX-2 inhibitory function, making it a valuable tool for studying non-COX-2 related effects of celecoxib .

Métodos De Preparación

The synthesis of 2,5-Dimethyl Celecoxib-d4 involves multiple steps, starting with the preparation of the core structure through a Claisen condensation reaction. The process typically includes:

Claisen Condensation: 4-methylacetophenone reacts with ethyl trifluoroacetate in methanol to form a diketone intermediate.

Cyclo-condensation: The diketone intermediate undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to form the pyrazole ring.

Industrial production methods often involve optimization of reaction conditions to improve yield and purity. This includes the use of appropriate solvents, temperature control, and purification techniques such as recrystallization .

Análisis De Reacciones Químicas

2,5-Dimethyl Celecoxib-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2,5-Dimethyl Celecoxib-d4 has several scientific research applications:

Chemistry: It is used as a reference standard in mass spectrometry for the quantification of celecoxib and its metabolites.

Biology: The compound is employed in studies investigating the metabolic pathways of celecoxib and its derivatives.

Mecanismo De Acción

2,5-Dimethyl Celecoxib-d4 exerts its effects primarily through the inhibition of the CIP2A/PP2A/Akt signaling pathway. This pathway is crucial in regulating cell proliferation and survival. By inhibiting CIP2A, this compound reduces the phosphorylation of Akt, leading to cell cycle arrest and apoptosis in cancer cells . Unlike celecoxib, it does not inhibit COX-2, making it a valuable tool for studying non-COX-2 related mechanisms .

Comparación Con Compuestos Similares

2,5-Dimethyl Celecoxib-d4 is unique compared to other similar compounds due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. Similar compounds include:

Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.

OSU-03012: A celecoxib derivative with potent anti-tumor properties.

Etori-, Rofe-, and Valdecoxib: Other COX-2 inhibitors with varying degrees of efficacy and side effects.

The uniqueness of this compound lies in its ability to provide insights into the non-COX-2 related effects of celecoxib, making it a valuable tool in both research and drug development .

Actividad Biológica

2,5-Dimethyl Celecoxib-d4 (DMC-d4), a deuterated analog of celecoxib, has garnered attention for its unique biological properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on various diseases, and comparative studies with other compounds.

Overview of this compound

DMC-d4 is a derivative of celecoxib, a well-known selective COX-2 inhibitor. However, unlike celecoxib, DMC-d4 lacks significant COX-2 inhibitory activity. Instead, it demonstrates a variety of biological activities that make it a candidate for further research in oncology and infectious diseases.

Inhibition of Cell Proliferation

DMC-d4 has been shown to induce apoptosis in cancer cells through multiple pathways:

- Intrinsic Apoptosis Pathway : DMC-d4 triggers mitochondrial dysfunction leading to cytochrome c release and activation of caspases .

- Extrinsic Apoptosis Pathway : It also activates death receptors which further enhance apoptotic signaling .

Effects on Autophagy

Research indicates that DMC-d4 can modulate autophagy, a cellular degradation process that can either promote survival or lead to cell death depending on the context. It has been observed to aggravate endoplasmic reticulum (ER) stress, which is linked to autophagic processes in cancer cells .

Cancer

DMC-d4 has shown promise in various cancer models:

- Breast Cancer : Studies indicate that DMC-d4 inhibits the migration and invasion of triple-negative breast cancer cells, suggesting potential as an anti-metastatic agent .

- Hepatocellular Carcinoma : It has demonstrated cytotoxic effects against liver cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Viral Infections

DMC-d4 has been investigated for its antiviral properties:

- Flavivirus Inhibition : It exhibits inhibitory effects against flavivirus replication, including Zika virus and Dengue virus .

- Influenza and SARS-CoV-2 : Preliminary studies suggest that DMC-d4 may possess antiviral activity against influenza viruses and SARS-CoV-2, although further research is needed to elucidate these effects fully .

Comparison with Celecoxib

While celecoxib primarily functions as a COX-2 inhibitor with anti-inflammatory properties, DMC-d4's lack of COX-2 inhibition positions it differently in therapeutic contexts. The following table summarizes key differences:

| Property | Celecoxib | This compound |

|---|---|---|

| COX-2 Inhibition | Yes | No |

| Induces Apoptosis | Moderate | Significant |

| Antiviral Activity | Limited | Promising |

| Cancer Cell Migration Inhibition | Moderate | Significant |

Case Studies

- Breast Cancer Model : In vitro studies using triple-negative breast cancer cell lines treated with DMC-d4 showed a significant reduction in cell viability and increased apoptosis rates compared to controls. The study reported an IC50 value indicating effective cytotoxicity at low concentrations .

- Viral Replication Study : A recent investigation into the antiviral properties of DMC-d4 revealed that treatment significantly reduced viral loads in infected cell cultures compared to untreated controls. This suggests potential applications in developing antiviral therapies .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFOSUUWGCDXEF-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)C)C)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.